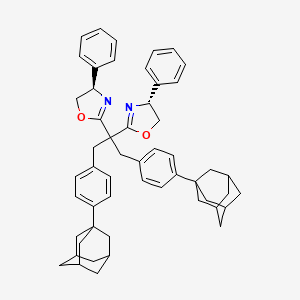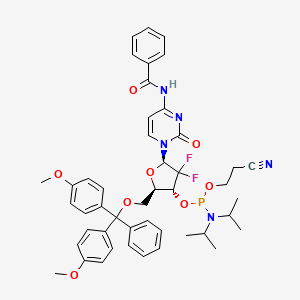
(R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that features a phenanthroline moiety and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the condensation of 1,10-phenanthroline-2-carbaldehyde with an appropriate amino alcohol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenanthroline moiety can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted phenanthroline derivatives and modified dihydrooxazole compounds.
Applications De Recherche Scientifique
®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: The compound can be employed in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of metal centers in catalytic processes. In biological systems, the compound can interact with metalloproteins, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound that lacks the dihydrooxazole ring.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
4,7-Diphenyl-1,10-phenanthroline: A derivative with additional phenyl groups.
Uniqueness
®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of both the phenanthroline and dihydrooxazole moieties, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
(4R)-2-(1,10-phenanthrolin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c1-2-5-14(6-3-1)18-13-25-21(24-18)17-11-10-16-9-8-15-7-4-12-22-19(15)20(16)23-17/h1-12,18H,13H2/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTKJCWVOKAUOU-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8238922.png)



![(5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238950.png)








